Parishin K
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Overview
Description
Parishin K is a cardioprotective agent obtained from the roots of Gastrodia elata Blume, a traditional Chinese medicinal plant. It is a polyphenolic glucoside with a molecular formula of C33H42O19 and a molecular weight of 742.68 . This compound is primarily used in cardiovascular disease research due to its myocardial protection properties .
Preparation Methods
Parishin K can be extracted from the roots of Gastrodia elata Blume. The preparation process involves controlling the pH to ensure the quality of the compound
Chemical Reactions Analysis
Parishin K undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Parishin K has a wide range of scientific research applications:
Mechanism of Action
Parishin K exerts its cardioprotective effects by targeting specific molecular pathways involved in myocardial protection. It interacts with various molecular targets to reduce oxidative stress and inflammation in heart tissues . The exact molecular mechanisms are still under investigation, but it is known to modulate several signaling pathways related to cardiovascular health .
Comparison with Similar Compounds
Parishin K is part of a group of compounds known as parishins, which are polyphenolic glucosides. Similar compounds include:
Parishin A: An ester compound formed by the condensation of three gastrodin moieties with citric acid.
Parishin B: Similar to Parishin A but with one less gastrodin moiety.
Parishin C: Similar to Parishin B but with two less gastrodin moieties.
Parishin E: Another derivative with a unique structure compared to this compound.
This compound is unique due to its specific molecular structure and its potent cardioprotective properties, making it a valuable compound for cardiovascular research .
Properties
Molecular Formula |
C33H42O19 |
---|---|
Molecular Weight |
742.7 g/mol |
IUPAC Name |
2-O-methyl 1-O,3-O-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C33H42O19/c1-46-32(44)33(45,10-22(36)47-14-16-2-6-18(7-3-16)49-30-28(42)26(40)24(38)20(12-34)51-30)11-23(37)48-15-17-4-8-19(9-5-17)50-31-29(43)27(41)25(39)21(13-35)52-31/h2-9,20-21,24-31,34-35,38-43,45H,10-15H2,1H3/t20-,21-,24-,25-,26+,27+,28-,29-,30-,31-/m1/s1 |
InChI Key |
CDVROTYLMGVUMY-DYDXLFEJSA-N |
Isomeric SMILES |
COC(=O)C(CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(CC(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC(=O)C(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(CC(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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